4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid

描述

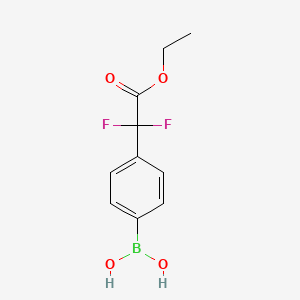

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid (CAS: 1256345-83-1) is a boronic acid derivative featuring an ethoxycarbonyl (COOEt) and difluoromethyl (CF₂H) group at the para position of the phenyl ring. This compound is structurally distinct due to its dual electron-withdrawing substituents, which significantly influence its electronic properties, solubility, and reactivity. It is primarily employed in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Key Properties (inferred from analogs):

属性

IUPAC Name |

[4-(2-ethoxy-1,1-difluoro-2-oxoethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BF2O4/c1-2-17-9(14)10(12,13)7-3-5-8(6-4-7)11(15)16/h3-6,15-16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHICHVWFDSXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C(=O)OCC)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681603 | |

| Record name | [4-(2-Ethoxy-1,1-difluoro-2-oxoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-83-1 | |

| Record name | Benzeneacetic acid, 4-borono-α,α-difluoro-, 1-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(2-Ethoxy-1,1-difluoro-2-oxoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Suzuki-Miyaura Coupling with Aryl Halides

Aryl halides bearing the ethoxycarbonyldifluoromethyl group serve as precursors for boronic ester formation. For example, 4-bromo-(ethoxycarbonyldifluoromethyl)benzene reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) under inert conditions.

Representative Reaction Conditions

The resulting boronic ester undergoes acidic hydrolysis (e.g., HCl in tetrahydrofuran) at ambient temperature to furnish the boronic acid.

Direct Functionalization of Phenylboronic Acid

Alternative routes focus on introducing the ethoxycarbonyldifluoromethyl group onto pre-formed phenylboronic acid derivatives. This method leverages electrophilic substitution or transition-metal-catalyzed C-H activation.

Electrophilic Difluoromethylation

Arylboronic acids react with difluorocarbene precursors under basic conditions. For instance, treatment with chlorodifluoroacetic acid ethyl ester in the presence of cesium fluoride generates the ethoxycarbonyldifluoromethyl group via nucleophilic aromatic substitution.

Optimization Insights

-

Temperature Control : Reactions conducted at 0-10°C minimize side product formation.

-

Solvent Selection : Dimethylformamide (DMF) enhances solubility of intermediates.

-

Catalyst : Copper(I) iodide (5 mol%) accelerates substitution kinetics.

Comparative Analysis of Methods

化学反应分析

Types of Reactions

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Substitution: The ethoxycarbonyldifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Such as potassium carbonate for facilitating cross-coupling reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation of the boronic acid group.

科学研究应用

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:

作用机制

The mechanism of action of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid in chemical reactions primarily involves the formation of boronate esters and subsequent transmetalation processes. In Suzuki-Miyaura coupling, the boronic acid group forms a boronate ester with a base, which then undergoes transmetalation with a palladium complex to form a new carbon-carbon bond . The ethoxycarbonyldifluoromethyl group can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives .

相似化合物的比较

Electronic Effects and pKa Modulation

Substituents on phenylboronic acids profoundly impact their acidity and reactivity. A comparison with key analogs is summarized below:

Key Findings :

- Electron-withdrawing groups (e.g., CF₂H, CF₃, SO₂R) lower pKa by 1–2 units compared to unsubstituted phenylboronic acid, enhancing reactivity in aqueous or physiological conditions .

- The ethoxycarbonyl group in the target compound may improve solubility in polar solvents, unlike purely hydrophobic substituents like CF₃.

Reactivity in Cross-Coupling Reactions

The target compound’s reactivity can be contextualized against analogs:

- 4-(Trifluoromethyl)phenylboronic acid: Achieved 71% yield in a palladium-catalyzed coupling with methyl tiglate, albeit with notable byproducts (24% homocoupled biaryl) due to steric and electronic factors .

- 4-Methoxyphenylboronic acid : Lower reactivity in Suzuki couplings due to electron-donating OMe group, often requiring harsher conditions (e.g., higher temperatures) .

- 4-Ethynylphenylboronic acid : Used in alkyne-functionalized bioconjugates; its terminal alkyne group enables click chemistry, unlike the target compound’s ester functionality .

Inference for Target Compound : The CF₂H and COOEt groups likely promote faster oxidative addition in cross-coupling while minimizing steric hindrance compared to bulkier substituents (e.g., tert-butyldimethylsilyloxy in ).

生物活性

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a phenyl ring with a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The presence of ethoxycarbonyl and difluoromethyl groups enhances its lipophilicity and reactivity, potentially influencing its biological interactions.

Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's activity against various pathogens:

- Candida albicans : Moderate activity was observed.

- Aspergillus niger : Higher efficacy compared to other tested compounds.

- Escherichia coli and Bacillus cereus : The Minimum Inhibitory Concentration (MIC) for Bacillus cereus was notably lower than that of the approved antifungal drug Tavaborole (AN2690), suggesting superior antibacterial potential .

The antimicrobial mechanism is believed to involve the inhibition of specific enzymes related to bacterial growth and survival. The interaction of boronic acids with target proteins can disrupt essential cellular processes, leading to microbial cell death.

Anticancer Activity

This compound has also been explored for its anticancer properties. Its ability to interact with sialic acid on cancer cell surfaces enhances its selectivity and efficacy in targeting tumor cells.

Case Study: Drug Delivery Systems

A notable application involves the incorporation of phenylboronic acid into elastin-like polypeptide nanoparticles for drug delivery. These nanoparticles demonstrated:

- Enhanced cellular uptake in cancer cells.

- Improved tumor accumulation when loaded with doxorubicin, resulting in significant anticancer effects in vivo compared to free doxorubicin .

Comparative Analysis

The biological activity of this compound can be compared with other phenylboronic acids:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate against Candida; High against E. coli | Significant in targeted delivery systems | Inhibition of enzyme activity; interaction with sialic acid |

| Tavaborole (AN2690) | Effective against fungi | Limited | Targeting leucyl-tRNA synthetase |

| Phenylboronic acid derivatives | Variable | Emerging potential | Multivalent binding to carbohydrates |

常见问题

Q. What are the recommended storage conditions for 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid to ensure stability in research settings?

Answer: The compound should be stored in a cool, dry environment (2–8°C) under inert gas (nitrogen or argon) to minimize hydrolysis and oxidation. Prolonged storage at room temperature can lead to degradation, altering reactivity and introducing impurities. Regular monitoring of purity via NMR or HPLC is advised, especially for long-term studies. Safety data sheets (SDS) recommend using airtight containers and avoiding exposure to moisture or oxidizing agents .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer: A typical synthesis involves:

Functionalization of the phenyl ring : Introduce the ethoxycarbonyldifluoromethyl group via Friedel-Crafts acylation or nucleophilic substitution using ethyl chlorofluoroacetate.

Boronation : Use directed ortho-metalation (DoM) or Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Advantages include high regioselectivity and compatibility with sensitive functional groups. Alternative routes may employ Suzuki coupling precursors .

Q. How does the ethoxycarbonyldifluoromethyl group influence reactivity in Suzuki-Miyaura couplings?

Answer: The electron-withdrawing nature of the difluoromethyl group reduces electron density at the boron center, enhancing oxidative addition to palladium catalysts. However, steric hindrance from the ethoxycarbonyl group may slow transmetallation. Comparative studies with analogs (e.g., 4-methoxyphenylboronic acid) suggest lower yields for bulky substrates, requiring optimized conditions (e.g., higher catalyst loading or elevated temperatures) .

Advanced Research Questions

Q. What computational methods predict the electronic effects of substituents on phenylboronic acid reactivity?

Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs) to assess electrophilicity. For example:

- HOMO/LUMO analysis : Quantifies charge distribution at the boron center.

- Natural Bond Orbital (NBO) analysis : Evaluates hyperconjugation between substituents and the boronic acid group.

Studies on 4-formylphenylboronic acid show that electron-withdrawing groups lower LUMO energy, facilitating nucleophilic attack .

Q. How can researchers resolve contradictory data on catalytic efficiency in cross-coupling reactions?

Answer: Contradictions often arise from:

- Impurity profiles : Characterize batches via LC-MS to rule out anhydride byproducts (common in boronic acids ).

- Reaction conditions : Systematically vary parameters (e.g., solvent polarity, base strength) using Design of Experiments (DoE).

- Comparative controls : Benchmark against structurally similar compounds (e.g., 4-acetylphenylboronic acid) to isolate substituent effects .

Q. What strategies mitigate hydrolysis of the boronic acid group during reactions?

Answer:

- Anhydrous conditions : Use molecular sieves or rigorously dried solvents.

- Protecting groups : Convert boronic acid to more stable pinacol esters, regenerating the active form in situ with acidic workup.

- Buffered systems : Maintain pH < 7 to prevent boronate formation, which accelerates hydrolysis. Stability studies in aqueous/organic biphasic systems are recommended .

Q. How do steric/electronic effects of the ethoxycarbonyldifluoromethyl group affect biomolecular interactions?

Answer: The group’s steric bulk may hinder binding to diol-containing biomolecules (e.g., sugars), while its electron-withdrawing nature enhances Lewis acidity, stabilizing boronate esters. Fluorescence titration or surface plasmon resonance (SPR) can quantify binding constants (Kd). Comparative studies with 4-hydroxymethylphenylboronic acid reveal trade-offs between affinity and steric accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。